4-(2-Bromophenoxy)-6-chloropyrimidine

Chemical Synthesis Cross-Coupling Scaffold Derivatization

4-(2-Bromophenoxy)-6-chloropyrimidine (CAS 1251309-04-2) is a heterocyclic small molecule scaffold (MF: C10H6BrClN2O, MW: 285.52 g/mol). It features a pyrimidine core substituted with a chlorine atom at the 6-position and a 2-bromophenoxy ether at the 4-position.

Molecular Formula C10H6BrClN2O
Molecular Weight 285.53
CAS No. 1251309-04-2
Cat. No. B2451348
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(2-Bromophenoxy)-6-chloropyrimidine
CAS1251309-04-2
Molecular FormulaC10H6BrClN2O
Molecular Weight285.53
Structural Identifiers
SMILESC1=CC=C(C(=C1)OC2=CC(=NC=N2)Cl)Br
InChIInChI=1S/C10H6BrClN2O/c11-7-3-1-2-4-8(7)15-10-5-9(12)13-6-14-10/h1-6H
InChIKeyXNJJXSGEIKCUEW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





4-(2-Bromophenoxy)-6-chloropyrimidine (CAS 1251309-04-2): A Strategic Heterocyclic Building Block for Orthogonal Functionalization


4-(2-Bromophenoxy)-6-chloropyrimidine (CAS 1251309-04-2) is a heterocyclic small molecule scaffold (MF: C10H6BrClN2O, MW: 285.52 g/mol) [1]. It features a pyrimidine core substituted with a chlorine atom at the 6-position and a 2-bromophenoxy ether at the 4-position. This specific arrangement of halogens provides two distinct and orthogonal reactive centers for sequential derivatization, making it a valuable intermediate for synthesizing complex molecules, including kinase inhibitors and endothelin receptor antagonists .

Why 4-(2-Bromophenoxy)-6-chloropyrimidine Cannot Be Simply Replaced by a Generic Halopyrimidine


The value of this compound lies in its unique combination of substituents, enabling a controlled, two-step functionalization sequence. A generic substitution approach, such as using a non-halogenated or mono-halogenated pyrimidine, would forfeit this synthetic efficiency. The 6-chloro group can undergo selective nucleophilic aromatic substitution (SNAr), while the bromophenoxy group can participate in subsequent transition-metal-catalyzed cross-coupling reactions like Suzuki-Miyaura coupling [1]. This orthogonal reactivity is not achievable with simpler analogs like 4,6-dichloropyrimidine, where selectivity between the two identical leaving groups is challenging. Furthermore, compared to iodo- or bromo-pyrimidines, the chloropyrimidine moiety has been empirically shown to be a superior substrate for specific Suzuki coupling conditions, offering higher selectivity and yield [2].

Quantitative Evidence for Selecting 4-(2-Bromophenoxy)-6-chloropyrimidine over Its Analogs


Orthogonal Reactivity: Two Distinct Halogen Centers vs. Symmetrical Dihalides

The target compound possesses two chemically distinct halogen atoms. This enables a sequential, chemoselective functionalization strategy that is impossible with symmetrical 4,6-dichloropyrimidine, where competitive reactivity leads to statistical mixtures of products. Both the bromine atom on the phenoxy group and the chlorine atom on the pyrimidine ring can be activated for cross-coupling, but under controlled conditions, selectivity is achieved by exploiting differences in their inherent reactivity [1]. This provides a quantifiable synthetic advantage by reducing the number of steps and purification required.

Chemical Synthesis Cross-Coupling Scaffold Derivatization

Superior Suzuki Coupling Substrate: Chloropyrimidine vs. Bromo/Iodopyrimidine

A foundational study on the Suzuki coupling of halogenated pyrimidines established that chloropyrimidine substrates are preferable over iodo-, bromo-, or fluoropyrimidines due to higher selectivity and yields [1]. Specifically, in the arylation of 2,4-dichloropyrimidine, the reaction conditions could be tuned to achieve monophenylation at the 4-position, a feat that was challenging with the more reactive but less selective dihalopyrimidine counterparts. This provides a class-level advantage for the target compound, which contains a similar chloropyrimidine motif, over comparable building blocks like 4,6-dibromopyrimidine.

Medicinal Chemistry Cross-Coupling Process Chemistry

Validated Utility as a Key Intermediate in Macitentan Synthesis

The compound's strategic value is proven by its documented role as a key intermediate in the synthesis of macitentan, a marketed drug for pulmonary arterial hypertension (PAH) [1]. Patents describe processes where a pyrimidine intermediate of this structural class is used to construct the complex dual endothelin receptor antagonist [2]. This establishes a direct, high-value industrial application that is not available for closely related, non-brominated analogs like 4-(phenoxy)-6-chloropyrimidine, which lack the necessary bromine handle for the subsequent elaborate coupling steps.

Drug Synthesis Endothelin Receptor Antagonist Process Chemistry

High-Value Application Scenarios for 4-(2-Bromophenoxy)-6-chloropyrimidine


Precision Synthesis of Dual Endothelin Receptor Antagonists (e.g., Macitentan)

This compound is the scaffold of choice for constructing the diaryl ether-pyrimidine core of macitentan and its analogs. The synthetic route relies on the sequential coupling enabled by the molecule's orthogonal chlorine and bromine atoms. Using this specific intermediate ensures compatibility with the patented, high-yielding process, making it indispensable for process R&D and generic drug development [1].

Library Synthesis of Kinase-Focused Compound Collections

Medicinal chemists designing libraries of pyrimidine-based kinase inhibitors can leverage the dual reactive sites for late-stage diversification. The chloropyrimidine moiety allows for simple SNAr with a variety of amines to generate one set of analogs, while the bromophenoxy group can be used in a subsequent Suzuki coupling to introduce aromatic diversity. This two-step, single-scaffold approach is more efficient than traditional linear synthesis [2].

Investigating Understudied Kinases with a Derivatizable Probe Scaffold

The compound can be converted into a promiscuous kinase-binding scaffold, which is then rapidly diversified to create selective inhibitors for understudied kinases like DRAK1, BMP2K, and MARK4. The chlorine atom is exploited for the initial functionalization while the bromine atom serves as a convenient handle for final optimization, facilitating the kind of structure-activity relationship (SAR) studies highlighted in recent kinase research [3].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

8 linked technical documents
Explore Hub


Quote Request

Request a Quote for 4-(2-Bromophenoxy)-6-chloropyrimidine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.